molecular formula C15H13BrN2O B5787568 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

Cat. No. B5787568
M. Wt: 317.18 g/mol
InChI Key: IFIVUDMCETUJCS-UHFFFAOYSA-N
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Description

2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine, also known as 4-MeO-Br-IP, is a heterocyclic aromatic compound that has been widely studied for its potential as a mutagenic and carcinogenic agent. This compound is a member of the imidazo[1,2-a]pyridine family, which is known for its ability to cause DNA damage and promote the development of cancer. In

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine involves the formation of DNA adducts, which are covalent bonds between the compound and the DNA molecule. These adducts can cause DNA damage, leading to mutations and potentially cancerous cell growth. In addition, 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine has been shown to inhibit DNA repair mechanisms, further increasing the likelihood of DNA damage and mutation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine are primarily related to its ability to induce DNA damage. This can lead to a variety of effects, including cell death, mutations, and the initiation of cancerous cell growth. In addition, 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine has been shown to have effects on the immune system, potentially contributing to its carcinogenic properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. In addition, its ability to induce DNA damage and promote cancerous cell growth makes it a useful tool for studying the mechanisms of cancer development and potential cancer therapies. However, the potential mutagenic and carcinogenic properties of 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine also pose a risk to researchers working with the compound, and appropriate safety measures must be taken to minimize exposure.

Future Directions

There are several future directions for research on 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine. One area of interest is the development of potential cancer therapies based on the compound's ability to induce DNA damage and selectively target cancer cells. In addition, further studies are needed to fully understand the mechanisms of action of 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine and its potential effects on human health. Finally, research on the safety of working with 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine is also important, as appropriate safety measures must be taken to minimize the risk of exposure to this potentially hazardous compound.
Conclusion
In conclusion, 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that has been extensively studied for its potential as a mutagenic and carcinogenic agent. Its ability to induce DNA damage and promote cancerous cell growth makes it a valuable tool for studying the mechanisms of cancer development and potential cancer therapies. However, appropriate safety measures must be taken when working with this potentially hazardous compound, and further research is needed to fully understand its effects on human health.

Synthesis Methods

The synthesis of 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine involves the reaction of 3-bromo-4-methoxyaniline with 2-methylimidazole in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps to yield the final compound. This synthesis method has been well-established in the literature and has been used in numerous studies to produce 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine for further research.

Scientific Research Applications

2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine has been extensively studied for its potential as a mutagenic and carcinogenic agent. It has been shown to induce DNA damage and promote the development of tumors in various animal models. In addition, this compound has been used as a tool in genetic research to study the effects of DNA damage on cell function and survival. The ability of 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine to induce DNA damage has also made it a potential candidate for cancer therapy, as it may be able to selectively target and kill cancer cells.

properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O/c1-10-4-3-7-18-9-13(17-15(10)18)11-5-6-14(19-2)12(16)8-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIVUDMCETUJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=C(C=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

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